molecular formula C14H14N2O2 B2677528 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione CAS No. 2380097-99-2

1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione

Cat. No. B2677528
CAS RN: 2380097-99-2
M. Wt: 242.278
InChI Key: GRYMOEREGGRQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione, also known as MPPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPD is a pyrazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione is not fully understood, but it has been suggested that it may act as a photosensitizer, generating singlet oxygen upon irradiation. Singlet oxygen is a highly reactive species that can cause oxidative damage to biological molecules, leading to cell death. Additionally, 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been shown to have a redox-active nature, which may contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione are not well understood, but studies have shown that it has potential as an anticancer agent. 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Additionally, 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been shown to inhibit the growth of cancer cells by disrupting the cell cycle.

Advantages and Limitations for Lab Experiments

1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has several advantages for use in lab experiments, including its high purity and stability. However, its toxicity and potential for oxidative damage make it difficult to handle, requiring careful safety precautions.

Future Directions

There are several future directions for the study of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione, including its potential applications in medicinal chemistry as an anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it has on cells. The synthesis of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione and its derivatives may also be further explored for use in organic electronics and optoelectronic devices.

Synthesis Methods

1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione can be synthesized through various methods, including the reaction of 2,3-dimethylmaleic anhydride with phenylhydrazine, followed by the reaction of the resulting compound with isobutylene. Another method involves the reaction of 2,3-dimethylmaleic anhydride with phenylhydrazine, followed by the reaction of the resulting compound with 2-methylpropene. The synthesis of 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione requires careful handling and purification techniques to ensure the purity of the final product.

Scientific Research Applications

1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronic devices, and as a building block for the synthesis of other compounds. 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been used as a material for the fabrication of organic thin-film transistors, and its optical properties have been investigated for use in optoelectronic devices. Additionally, 1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione has been used as a key building block for the synthesis of other pyrazine derivatives, which have potential applications in medicinal chemistry.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-phenylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11(2)10-15-8-9-16(14(18)13(15)17)12-6-4-3-5-7-12/h3-9H,1,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYMOEREGGRQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.